GW2974

描述

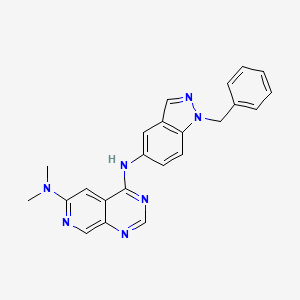

Structure

3D Structure

属性

IUPAC Name |

4-N-(1-benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N7/c1-29(2)22-11-19-20(13-24-22)25-15-26-23(19)28-18-8-9-21-17(10-18)12-27-30(21)14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,25,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYZXRCFCVDSKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)N(N=C4)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424963 |

Source

|

| Record name | 4-N-(1-Benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202272-68-2 |

Source

|

| Record name | GW2974 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202272682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-N-(1-Benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

GW2974 in Glioblastoma: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. A hallmark of GBM is the aberrant signaling of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] These receptors, when dysregulated, drive key oncogenic processes including proliferation, survival, and invasion. GW2974 has emerged as a potent, small molecule, dual inhibitor of both EGFR and HER2, showing promise in preclinical models of glioblastoma. This technical guide provides an in-depth overview of the mechanism of action of this compound in glioblastoma, with a focus on its dose-dependent effects and the underlying signaling pathways.

Core Mechanism of Action: Dual EGFR/HER2 Inhibition

This compound exerts its primary anti-tumor effects by targeting the tyrosine kinase domains of both EGFR (also known as ErbB1) and HER2 (ErbB2).[1] In many glioblastomas, these receptors are overexpressed or mutated, leading to constitutive activation of downstream signaling cascades that promote tumor growth and survival.[2] By binding to the ATP-binding site of the kinase domain, this compound blocks the autophosphorylation and activation of these receptors, thereby inhibiting the initiation of downstream signaling.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound in glioblastoma models.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line(s) | Value/Concentration Range | Duration of Treatment | Effect | Citation |

| IC50 (EGFR) | Not Specified | 0.007 µM | Not Specified | Kinase Inhibition | [1] |

| IC50 (HER2) | Not Specified | 0.016 µM | Not Specified | Kinase Inhibition | [1] |

| Cell Proliferation | U87MG, U251MG | 0.5-5 µM | 24 hours | Inhibition | [1] |

| Cytotoxicity | U87MG, U251MG | ≥ 10 µM | 3 hours | Evident | [1] |

| Cell Invasion & Migration | Glioblastoma Cells | 0.5-5 µM | 24 hours | Dose-related Inhibition (Low Dose) | [1][2] |

| Cell Invasion | Glioblastoma Cells | High Concentration | 24 hours | Counteracted Inhibitory Effect | [2] |

Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models

| Animal Model | Dosage | Administration Route | Dosing Schedule | Effect | Citation |

| GBM Xenograft Mice | 30 mg/kg | Oral Gavage | Once a day | Inhibition of tumor growth, invasion, and angiogenesis | [1] |

| GBM Xenograft Mice | 100 mg/kg | Oral Gavage | Once a day | Abrogation of the inhibitory effect on tumor invasion | [1] |

Signaling Pathways Modulated by this compound

The antitumor activity of this compound in glioblastoma is mediated through the modulation of key signaling pathways downstream of EGFR and HER2. Notably, the effect of this compound on cell invasion is dose-dependent, implicating distinct signaling responses at different concentrations.

Low-Dose this compound: Inhibition of Pro-Invasive Signaling

At lower concentrations (in the range of 0.5-5 µM), this compound effectively inhibits the canonical downstream pathways of EGFR and HER2 that are known to promote cell proliferation, survival, and invasion. These pathways include the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways. By blocking these cascades, this compound reduces the expression and activity of proteins involved in cell cycle progression and cell migration, leading to an overall anti-tumor effect.

High-Dose this compound: Activation of the p38 MAPK Pathway and Counteraction of Invasion Inhibition

Paradoxically, at higher concentrations, this compound has been observed to counteract its own inhibitory effect on glioblastoma cell invasion.[2] This phenomenon is associated with the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[2] While the precise mechanism of p38 activation by high-dose this compound is not fully elucidated, it is hypothesized to be a compensatory or stress-response pathway. Activation of p38 MAPK signaling in glioblastoma has been linked to the regulation of cell invasion and other tumor-promoting processes.[3] Blockade of the p38 MAPK pathway has been shown to restore the inhibitory effect of low-concentration this compound on cell invasion.[2]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound in glioblastoma. For precise replication, consultation of the primary literature, specifically Wang L, et al. J Neurosci Res. 2013 Jan;91(1):128-37, is recommended.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate U87MG or U251MG glioblastoma cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Transwell Invasion Assay

-

Chamber Preparation: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Seed U87MG or U251MG cells (e.g., 5 x 10⁴ cells) in serum-free medium into the upper chamber of the Transwell inserts.

-

Treatment: Add this compound at various concentrations (e.g., 0.5, 1, 5 µM for low-dose; a higher concentration such as 20 µM for high-dose) or vehicle control to the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plates for 24-48 hours at 37°C to allow for cell invasion.

-

Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Quantification: Count the number of invaded cells in several random fields under a microscope.

Western Blot Analysis

-

Cell Lysis: Treat U87MG or U251MG cells with low and high concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, HER2, p38 MAPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Experimental Workflow Visualization

Conclusion

This compound demonstrates a complex, dose-dependent mechanism of action in glioblastoma. As a potent dual inhibitor of EGFR and HER2, it effectively curtails glioblastoma cell proliferation. Its impact on cell invasion is more nuanced, with low concentrations being inhibitory and high concentrations paradoxically promoting invasion through the activation of the p38 MAPK pathway. This dualistic activity underscores the importance of precise dosing strategies in the clinical application of targeted therapies. Further research is warranted to fully elucidate the upstream regulators of p38 MAPK activation by high-dose this compound and to explore potential combination therapies that could mitigate this off-target effect while enhancing the primary anti-tumor activity. This technical guide provides a foundational understanding for researchers and drug development professionals working to advance novel therapeutic strategies for glioblastoma.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Differential effects of low- and high-dose this compound, a dual epidermal growth factor receptor and HER2 kinase inhibitor, on glioblastoma multiforme invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The functional role of p38 MAPK pathway in malignant brain tumors [frontiersin.org]

GW2974: A Technical Guide to a Dual EGFR and HER2 Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW2974 is a potent, small-molecule, dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR, also known as ErbB1 or HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2 or Neu).[1] The simultaneous inhibition of these two key receptors, which are often overexpressed or dysregulated in various cancers, represents a promising strategy for anti-cancer therapy.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the intracellular tyrosine kinase domains of both EGFR and HER2. By binding to the ATP-binding pocket of these receptors, this compound prevents their autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are critical for cell proliferation, survival, and differentiation.[3][4][5][6] The dual inhibition of both EGFR and HER2 is advantageous as it can potentially overcome resistance mechanisms that may arise from the redundancy and crosstalk between these two signaling pathways.

Quantitative Data

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the available data.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 (μM) | Assay Type |

| EGFR | 0.007 | In vitro kinase assay |

| HER2 | 0.016 | In vitro kinase assay |

| Data sourced from MCE Product Data Sheet.[7] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Cancer Type | IC50 (μM) | Assay | Reference |

| U87MG | Glioblastoma | Not explicitly stated, but showed inhibition of cell invasion at low concentrations | Cell Invasion Assay | [1] |

| U251MG | Glioblastoma | Not explicitly stated, but showed inhibition of cell invasion at low concentrations | Cell Invasion Assay | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Biochemical Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against EGFR and HER2 kinases.

-

Reagents and Materials:

-

Recombinant human EGFR and HER2 kinase domains

-

Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP), [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound (or other test compound) serially diluted in DMSO

-

96-well or 384-well plates

-

Phosphocellulose filter plates

-

Scintillation counter

-

-

Procedure: a. Prepare a reaction mixture containing the kinase, peptide substrate, and kinase reaction buffer. b. Add the test compound (this compound) at various concentrations to the wells of the plate. Include a vehicle control (DMSO) and a no-enzyme control. c. Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase. e. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range. f. Stop the reaction by adding a stop solution (e.g., phosphoric acid). g. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away. h. Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid). i. Dry the plate and add a scintillation cocktail to each well. j. Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: a. Subtract the background counts (no-enzyme control) from all other readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This protocol outlines a colorimetric assay to assess the effect of this compound on the proliferation of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., U87MG, U251MG glioblastoma cells)

-

Complete cell culture medium

-

This compound (or other test compound) serially diluted in culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multi-well spectrophotometer (plate reader)

-

-

Procedure: a. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. b. The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control. c. Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂. d. After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals. e. Carefully remove the medium containing MTT. f. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. g. Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

Data Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. b. Subtract the absorbance of the blank (medium only) from all other readings. c. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. d. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Materials and Methods:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old.

-

Human cancer cell line (e.g., U87MG glioblastoma cells).

-

Sterile phosphate-buffered saline (PBS) and Matrigel (optional).

-

This compound formulated in an appropriate vehicle for administration (e.g., oral gavage).

-

Calipers for tumor measurement.

-

-

Procedure: a. Cell Implantation: i. Harvest the cancer cells during their logarithmic growth phase. ii. Resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of approximately 5 x 10⁶ cells per 100 µL. iii. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse. b. Tumor Growth and Treatment: i. Monitor the mice for tumor growth. Tumors typically become palpable within 1-2 weeks. ii. Once the tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. iii. Administer this compound to the treatment group at a specified dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only. c. Tumor Measurement and Endpoint: i. Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length × Width²)/2. ii. Monitor the body weight of the mice as an indicator of toxicity. iii. The study is typically terminated when the tumors in the control group reach a predetermined maximum size, or after a set duration of treatment. d. Data Analysis: i. Plot the mean tumor volume ± SEM for each group over time. ii. Calculate the percentage of tumor growth inhibition (TGI) for the treated group compared to the control group at the end of the study. iii. Perform statistical analysis to determine the significance of the difference in tumor growth between the treatment and control groups.

Visualizations

Signaling Pathways

References

- 1. Differential effects of low- and high-dose this compound, a dual epidermal growth factor receptor and HER2 kinase inhibitor, on glioblastoma multiforme invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in Small-molecule Dual Inhibitors Targeting EGFR and HER2 Receptors as Anti-cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HER2+ Cancer Cell Dependence on PI3K vs. MAPK Signaling Axes Is Determined by Expression of EGFR, ERBB3 and CDKN1B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound 202272-68-2 | MCE [medchemexpress.cn]

In Vitro Inhibition of Tumor Cell Growth by GW2974: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW2974 is a potent, small-molecule, dual inhibitor of the epidermal growth factor receptor (EGFR; ErbB1) and human epidermal growth factor receptor 2 (HER2; ErbB2) tyrosine kinases. The aberrant signaling of these receptors is a well-established driver of tumorigenesis and progression in a variety of human cancers. This technical guide provides a comprehensive overview of the in vitro activity of this compound, focusing on its inhibitory effects on tumor cell growth, the underlying signaling pathways, and detailed experimental protocols for its evaluation.

Data Presentation

The anti-proliferative activity of this compound has been evaluated against its primary kinase targets and a range of cancer cell lines. The following tables summarize the key quantitative data regarding its potency and efficacy.

| Target | IC50 (µM) |

| EGFR | 0.007 |

| HER2 | 0.016 |

Table 1: Kinase Inhibitory Activity of this compound. Half-maximal inhibitory concentration (IC50) values of this compound against purified EGFR and HER2 tyrosine kinases.

| Cell Line | Cancer Type | IC50 (µM) |

| U87MG | Glioblastoma | Cytotoxicity observed at ≥ 10 µM |

| U251MG | Glioblastoma | Proliferation inhibited at 0.5-5 µM |

| BT474 | Breast Cancer | Growth inhibited (concentration varied) |

| HN5 | Head and Neck Cancer | Growth inhibited (concentration varied) |

| N87 | Gastric Cancer | Growth inhibited (concentration varied) |

Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines. IC50 values and effective concentrations of this compound in various cancer cell lines. It is important to note that the inhibitory concentrations can vary based on the specific assay conditions and duration of treatment.

Signaling Pathway Analysis

This compound exerts its anti-tumor effects by inhibiting the phosphorylation and activation of EGFR and HER2, thereby blocking their downstream signaling cascades. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and invasion. Interestingly, at higher concentrations in glioblastoma cells, this compound has been observed to activate the p38 MAPK pathway, which can paradoxically counteract its inhibitory effects on cell invasion.

Figure 1: this compound Mechanism of Action. this compound inhibits EGFR/HER2 signaling, affecting downstream pathways.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established methods and can be adapted for specific cell lines and research questions.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., U87MG, U251MG)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle-treated (DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.

Figure 2: MTT Assay Workflow. A flowchart of the MTT cell viability assay protocol.

Western Blot Analysis

This technique is used to detect and quantify the phosphorylation status of EGFR, HER2, and downstream signaling proteins like AKT and ERK, as well as the activation of p38 MAPK.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the total protein and/or loading control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells and treat with this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Figure 3: Apoptosis Assay Workflow. A flowchart of the Annexin V/PI apoptosis assay.

Conclusion

This compound demonstrates potent in vitro activity against cancer cells driven by EGFR and HER2 signaling. Its ability to inhibit key survival and proliferation pathways underscores its therapeutic potential. However, the dose-dependent activation of the p38 MAPK pathway in certain contexts highlights the complexity of its mechanism and the importance of careful dose selection in pre-clinical and clinical studies. The experimental protocols and pathway analyses provided in this guide offer a robust framework for researchers to further investigate the anti-tumor effects of this compound and similar targeted therapies.

GW2974 for Glioblastoma Multiforme (GBM) Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dual EGFR/HER2 inhibitor, GW2974, in the context of glioblastoma multiforme (GBM) research. This document synthesizes key preclinical findings, details experimental methodologies, and visualizes the underlying molecular mechanisms to support further investigation and drug development efforts in the field of neuro-oncology.

Core Concepts: Mechanism of Action of this compound in GBM

This compound is a potent, small-molecule tyrosine kinase inhibitor (TKI) that targets both the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2).[1][2] Aberrant signaling through these receptor tyrosine kinases is a frequent oncogenic driver in GBM, contributing to tumor growth, proliferation, invasion, and resistance to therapy.[2]

This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the EGFR and HER2 kinase domains, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways implicated in GBM pathogenesis and modulated by this compound include the RAS/MAPK and PI3K/Akt/mTOR pathways, which are critical for cell cycle progression, survival, and motility.

A crucial aspect of this compound's activity in GBM is its dose-dependent differential effect on tumor cell invasion. While low concentrations of this compound effectively inhibit GBM cell invasion, higher concentrations can paradoxically counteract this effect.[2] This phenomenon has been linked to the activation of the p38 mitogen-activated protein kinase (MAPK) pathway at high this compound concentrations.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in GBM cell lines and in vivo models.

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines

| Cell Line | Assay Type | Parameter | Value (µM) | Treatment Duration | Reference |

| U87MG | Cell Viability | IC50 | Not explicitly stated, but cytotoxicity observed at ≥ 10 µM | 3 hours | [1] |

| U251MG | Cell Viability | IC50 | Not explicitly stated, but cytotoxicity observed at ≥ 10 µM | 3 hours | [1] |

| U87MG | Cell Proliferation | Effective Concentration | 0.5 - 5 µM | 24 hours | [1] |

| U251MG | Cell Proliferation | Effective Concentration | 0.5 - 5 µM | 24 hours | [1] |

| GBM Cells | Cell Invasion | Low-Dose Inhibition | Not specified | Not specified | [2] |

| GBM Cells | Cell Invasion | High-Dose Counteraction | Not specified | Not specified | [2] |

| GBM Cells | Cell Migration | Effective Concentration | 0.5 - 5 µM | 24 hours | [1] |

Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models

| Animal Model | Tumor Model | This compound Dosage | Administration Route | Key Findings | Reference |

| GBM Xenograft Mice | Intracranial | 30 mg/kg (low dose), once daily | Oral gavage | Inhibited tumor growth, invasion, and angiogenesis. | [1] |

| GBM Xenograft Mice | Intracranial | 100 mg/kg (high dose), once daily | Oral gavage | Slowed tumor growth but augmented tumor invasion, leading to no improvement in survival. | [1][2] |

| CD-1 Nude Mice (HN5) | Subcutaneous | 10 mg/kg and 30 mg/kg, twice daily | Oral gavage | Dose-dependent inhibition of tumor growth. | [1] |

| C.B-17 SCID Mice (BT474) | Subcutaneous | 10 mg/kg and 30 mg/kg, twice daily | Oral gavage | Dose-dependent inhibition of tumor growth. | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound for GBM.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on GBM cell lines (e.g., U87MG, U251MG).

Materials:

-

GBM cell lines (U87MG, U251MG)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed U87MG or U251MG cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. Replace the medium in each well with 100 µL of medium containing the desired concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration to generate a dose-response curve and determine the IC50 value.

Cell Invasion and Migration Assay (Transwell Assay)

Objective: To assess the effect of this compound on the invasive and migratory capabilities of GBM cells.

Materials:

-

GBM cell lines (U87MG, U251MG)

-

Serum-free DMEM

-

DMEM with 10% FBS (as a chemoattractant)

-

This compound

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Cotton swabs

-

Crystal Violet staining solution

-

Microscope

Procedure:

-

Insert Preparation (for Invasion Assay): Thaw Matrigel on ice. Dilute Matrigel with cold serum-free DMEM (1:3 ratio). Coat the upper surface of the Transwell inserts with 50 µL of the diluted Matrigel and incubate at 37°C for 4-6 hours to allow for gelling. For migration assays, this step is omitted.

-

Cell Seeding: Harvest GBM cells and resuspend them in serum-free DMEM at a concentration of 1 x 10⁵ cells/mL. Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.

-

Treatment: Add this compound at desired concentrations (e.g., low dose vs. high dose) to the cell suspension in the upper chamber.

-

Chemoattraction: Add 600 µL of DMEM containing 10% FBS to the lower chamber of the 24-well plate.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Removal of Non-invading/migrating Cells: After incubation, carefully remove the non-invading/migrating cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the cells that have invaded/migrated to the lower surface of the membrane with 4% paraformaldehyde for 15 minutes. Stain the cells with 0.1% Crystal Violet solution for 20 minutes.

-

Quantification: Gently wash the inserts with PBS. Count the number of stained cells in several random fields under a microscope.

-

Data Analysis: Calculate the average number of invading/migrating cells per field. Express the results as a percentage of the control.

Western Blot Analysis

Objective: To determine the effect of this compound on the phosphorylation status of EGFR, HER2, and p38 MAPK in GBM cells.

Materials:

-

GBM cell lines (U87MG, U251MG)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-HER2, anti-total-HER2, anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Seed GBM cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

Orthotopic Glioblastoma Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound on GBM tumor growth, invasion, and angiogenesis.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human GBM cell line (e.g., U87MG) engineered to express a reporter gene (e.g., luciferase)

-

Stereotactic apparatus

-

Hamilton syringe

-

This compound formulation for oral gavage

-

Bioluminescence imaging system

-

Calipers for subcutaneous tumor measurement (if applicable)

Procedure:

-

Cell Preparation: Culture and harvest luciferase-expressing U87MG cells. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10⁵ cells/µL.

-

Intracranial Injection: Anesthetize the mice. Using a stereotactic frame, inject 2-5 µL of the cell suspension into the striatum of the mouse brain.

-

Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging at regular intervals (e.g., weekly).

-

Drug Treatment: Once tumors are established (detectable by imaging), randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg or 100 mg/kg) or vehicle control daily via oral gavage.

-

Endpoint Analysis: Monitor the health and body weight of the mice. The study endpoint may be a predetermined time point, a specific tumor volume, or the onset of neurological symptoms.

-

Tumor Analysis: At the end of the study, euthanize the mice and perfuse with PBS and then 4% paraformaldehyde. Harvest the brains for histological analysis (e.g., H&E staining to assess tumor morphology and invasion) and immunohistochemistry for markers of proliferation (Ki-67) and angiogenesis (CD31).

-

Survival Analysis: In separate cohorts, monitor mice for survival and plot Kaplan-Meier survival curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Simplified signaling pathway of this compound in GBM cells.

Caption: General experimental workflow for preclinical evaluation of this compound.

Caption: Dose-dependent effects of this compound on GBM cell invasion.

Conclusion and Future Directions

This compound demonstrates potent anti-proliferative and anti-migratory effects in preclinical models of glioblastoma through the dual inhibition of EGFR and HER2. However, the dose-dependent activation of the p38 MAPK pathway, leading to increased invasion at higher concentrations, presents a significant challenge for its therapeutic application.

Future research should focus on several key areas:

-

Combination Therapies: Investigating the combination of this compound with p38 MAPK inhibitors to mitigate the pro-invasive effects observed at high doses.

-

Biomarker Discovery: Identifying predictive biomarkers to select GBM patients who are most likely to respond to this compound therapy.

-

Optimization of Dosing Schedules: Further elucidating the optimal dosing strategy to maximize the anti-tumor effects while minimizing the activation of resistance pathways.

-

Advanced Preclinical Models: Utilizing patient-derived xenograft (PDX) models and organoid cultures to better recapitulate the heterogeneity and microenvironment of human GBM in evaluating the efficacy of this compound.

This technical guide provides a foundational resource for researchers dedicated to advancing novel therapeutic strategies for glioblastoma. A thorough understanding of the complex signaling networks and the nuanced dose-response characteristics of targeted inhibitors like this compound is paramount for the successful development of more effective treatments for this devastating disease.

References

- 1. Combination of p38 MAPK inhibitor with PD-L1 antibody effectively prolongs survivals of temozolomide-resistant glioma-bearing mice via reduction of infiltrating glioma-associated macrophages and PD-L1 expression on resident glioma-associated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential effects of low- and high-dose this compound, a dual epidermal growth factor receptor and HER2 kinase inhibitor, on glioblastoma multiforme invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic properties of GW2974 in preclinical studies.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available preclinical information regarding the compound GW2974. Despite a comprehensive search of publicly accessible scientific literature and databases, detailed quantitative pharmacokinetic data from preclinical studies of this compound are not available. The information presented herein focuses on the compound's mechanism of action as elucidated in in vitro and in vivo glioblastoma models.

Mechanism of Action

This compound is a dual inhibitor of Epidermal Growth Factor Receptor (EGFR; ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2; ErbB2) tyrosine kinases.[1] These receptors are frequently overexpressed in various cancers, including glioblastoma multiforme (GBM), and their signaling pathways are crucial for tumor cell proliferation, survival, and invasion.[1]

In preclinical studies using GBM cell lines and xenograft models, this compound has demonstrated dose-dependent differential effects on tumor cell invasion. At low concentrations, this compound effectively inhibits GBM cell invasion. However, at higher concentrations, this inhibitory effect is counteracted.[1] Further investigation revealed that high concentrations of this compound lead to the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1] Blockade of this pathway was shown to restore the anti-invasive effects of high-dose this compound, suggesting that the p38 MAPK pathway plays a role in mediating the paradoxical pro-invasive effect at higher concentrations.[1]

While both low and high doses of this compound were observed to slow tumor growth in an intracranial GBM xenograft model, the pro-invasive effect at high doses was associated with a lack of improvement in survival.[1] This highlights the complex signaling response to this compound and the importance of dose selection in therapeutic applications.

Signaling Pathway

The following diagram illustrates the known signaling interactions of this compound.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic evaluation of this compound are not publicly available. The following summarizes the methodology from a key pharmacodynamic study.

In Vitro Cell Invasion Assay: The effect of this compound on glioblastoma cell invasion was assessed using in vitro assays. While the specific type of invasion assay (e.g., Matrigel Boyden chamber) is not detailed in the available summary, such assays typically involve seeding cancer cells onto a basement membrane matrix. The number of cells that invade through the matrix towards a chemoattractant over a specific period is then quantified. In the study by Lin et al. (2012), GBM cells were treated with either low or high concentrations of this compound to determine its effect on their invasive potential.[1]

Intracranial Glioblastoma Xenograft Model: To evaluate the in vivo efficacy of this compound, an intracranial GBM xenograft model was utilized. This involves the implantation of human glioblastoma cells into the brains of immunodeficient mice. Following tumor establishment, mice were treated with different doses of this compound. Tumor growth was monitored, and survival was recorded. This model allows for the assessment of a drug's ability to cross the blood-brain barrier and affect tumor progression in a more physiologically relevant environment.[1]

Protein Analysis: To investigate the molecular mechanisms underlying the observed differential effects of this compound, protein microarray and Western blot analyses were performed on GBM cells treated with the compound. These techniques were used to identify changes in protein expression and activation, specifically identifying the activation of the p38 MAPK pathway in response to high concentrations of this compound.[1]

Summary

This compound is a dual EGFR and HER2 inhibitor with dose-dependent effects on glioblastoma cell invasion, mediated by the p38 MAPK pathway. While its mechanism of action has been partially elucidated, a comprehensive preclinical pharmacokinetic profile of this compound is not publicly documented. Further studies would be required to characterize its absorption, distribution, metabolism, and excretion properties to fully assess its therapeutic potential.

References

A Technical Guide to GW2974's Reversal of Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GW2974, a dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) tyrosine kinases, and its significant role in reversing multidrug resistance (MDR) in cancer cells. The primary mechanism of MDR in many cancers is the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove chemotherapeutic agents from the cell, thereby reducing their efficacy.[1][2][3] This guide details the mechanism of action of this compound, presents key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the involved signaling pathways and experimental workflows.

Core Mechanism of Action

This compound, a structural analogue of lapatinib, has demonstrated the ability to reverse MDR mediated by two key ABC transporters: ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as breast cancer resistance protein or BCRP).[1][4] The primary mechanism by which this compound achieves this is through the direct inhibition of the efflux function of these transporters.[4][5] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs that are substrates of ABCB1 and ABCG2, thereby sensitizing resistant cancer cells to these agents.[1][4]

Notably, the reversal of MDR by this compound does not involve altering the expression levels of the ABCB1 or ABCG2 transporters.[4] Studies have shown that exposure of cancer cell lines to this compound for extended periods does not result in a significant change in the protein levels of these transporters.[4] Computational docking models further support the direct interaction of this compound with the transmembrane region of both ABCB1 and ABCG2, suggesting a competitive or allosteric inhibition of the transporters' drug-binding and/or transport functions.[1][4]

Signaling Pathway and Drug Efflux Inhibition

The following diagram illustrates the signaling pathways targeted by this compound and its direct inhibitory effect on ABC transporters, which are central to its ability to reverse multidrug resistance.

Quantitative Data on Multidrug Resistance Reversal

The efficacy of this compound in reversing MDR has been quantified through various in vitro assays. The following tables summarize the key findings from studies on cell lines overexpressing ABCB1 and ABCG2 transporters.

Table 1: Potentiation of Anticancer Drug Cytotoxicity by this compound in ABCB1-Overexpressing Cells

| Anticancer Drug | Cell Line | This compound Conc. (µM) | IC50 (nM) without this compound | IC50 (nM) with this compound | Fold Reversal |

| Paclitaxel | ABCB1-overexpressing | 2.5 | 350 ± 40 | 25 ± 5 | 14.0 |

| Paclitaxel | ABCB1-overexpressing | 5.0 | 350 ± 40 | 10 ± 2 | 35.0 |

| Docetaxel | ABCB1-overexpressing | 2.5 | 450 ± 50 | 30 ± 6 | 15.0 |

| Docetaxel | ABCB1-overexpressing | 5.0 | 450 ± 50 | 15 ± 3 | 30.0 |

| Vinblastine | ABCB1-overexpressing | 2.5 | 280 ± 30 | 20 ± 4 | 14.0 |

| Vinblastine | ABCB1-overexpressing | 5.0 | 280 ± 30 | 8 ± 1.5 | 35.0 |

Data presented as mean ± SD from three independent experiments.[1]

Table 2: Potentiation of Anticancer Drug Cytotoxicity by this compound in ABCG2-Overexpressing Cells

| Anticancer Drug | Cell Line | This compound Conc. (µM) | IC50 (nM) without this compound | IC50 (nM) with this compound | Fold Reversal |

| Mitoxantrone | ABCG2-overexpressing | 2.5 | 1200 ± 150 | 80 ± 10 | 15.0 |

| Mitoxantrone | ABCG2-overexpressing | 5.0 | 1200 ± 150 | 40 ± 8 | 30.0 |

| Doxorubicin | ABCG2-overexpressing | 2.5 | 1500 ± 200 | 100 ± 15 | 15.0 |

| Doxorubicin | ABCG2-overexpressing | 5.0 | 1500 ± 200 | 50 ± 10 | 30.0 |

| Topotecan | ABCG2-overexpressing | 2.5 | 800 ± 100 | 60 ± 9 | 13.3 |

| Topotecan | ABCG2-overexpressing | 5.0 | 800 ± 100 | 30 ± 5 | 26.7 |

Data presented as mean ± SD from three independent experiments.[1]

Table 3: Effect of this compound on Intracellular Accumulation of Radiolabeled Drugs

| Cell Line | Radiolabeled Drug | This compound Conc. (µM) | Intracellular Accumulation (fold increase vs. control) |

| ABCB1-overexpressing | [3H]-Paclitaxel | 5.0 | 8.5 ± 1.2 |

| ABCG2-overexpressing | [3H]-Mitoxantrone | 5.0 | 10.2 ± 1.5 |

Data presented as mean ± SD from three independent experiments.[1][4]

Experimental Protocols

This section provides a detailed methodology for the key experiments used to evaluate the role of this compound in reversing multidrug resistance.

-

Cell Lines: Parental drug-sensitive cell lines (e.g., HEK293, NCI-H460) and their drug-resistant counterparts overexpressing ABCB1 or ABCG2 are used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Generation of Resistant Lines: Resistant cell lines are typically generated by transfecting the parental cells with a vector containing the cDNA for the respective ABC transporter (e.g., pcDNA3.1-ABCB1 or pcDNA3.1-ABCG2). Stable transfectants are selected and maintained in a medium containing a selection antibiotic (e.g., G418).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the ability of this compound to sensitize MDR cells to anticancer drugs.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Drug Treatment: The following day, cells are treated with various concentrations of a specific anticancer drug, either alone or in combination with a non-toxic concentration of this compound (e.g., 2.5 or 5 µM).

-

Incubation: The plates are incubated for 72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves. The fold reversal is calculated by dividing the IC50 of the anticancer drug alone by the IC50 of the drug in the presence of this compound.[1]

This assay measures the effect of this compound on the intracellular concentration of chemotherapeutic agents.

-

Cell Preparation: Cells are seeded in 6-well plates and grown to 80-90% confluency.

-

Pre-incubation: Cells are pre-incubated with or without this compound (e.g., 5 µM) in a serum-free medium for 2 hours at 37°C.

-

Radiolabeled Drug Addition: A radiolabeled substrate of the ABC transporter (e.g., [3H]-paclitaxel for ABCB1 or [3H]-mitoxantrone for ABCG2) is added to the medium, and the cells are incubated for an additional 2 hours.

-

Washing: The incubation is stopped by aspirating the medium and washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radioactivity.

-

Cell Lysis: The cells are lysed with a lysis buffer (e.g., 0.1 N NaOH with 1% SDS).

-

Scintillation Counting: The radioactivity of the cell lysates is measured using a liquid scintillation counter.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.

-

Data Analysis: The intracellular drug accumulation is expressed as picomoles or femtomoles of drug per milligram of cellular protein. The fold increase in accumulation is calculated by comparing the values from cells treated with this compound to untreated control cells.[1][4]

The activity of ABC transporters is coupled to ATP hydrolysis. This assay determines if this compound interacts with the ATPase activity of the transporter.

-

Membrane Vesicle Preparation: Membrane vesicles from cells overexpressing the ABC transporter of interest are prepared using differential centrifugation.

-

Assay Reaction: The assay is performed in a reaction buffer containing the membrane vesicles, the test compound (this compound), and a known substrate of the transporter that stimulates ATPase activity (e.g., verapamil for ABCB1). The reaction is initiated by the addition of Mg-ATP.

-

Inorganic Phosphate Measurement: The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is measured using a colorimetric method, such as the vanadate-sensitive method.

-

Data Analysis: The ATPase activity is calculated and compared between samples with and without this compound to determine if the compound stimulates or inhibits the transporter's ATPase activity.

Conclusion

This compound effectively reverses multidrug resistance mediated by the ABCB1 and ABCG2 transporters.[1] Its mechanism of action involves the direct inhibition of the efflux function of these transporters, leading to increased intracellular accumulation of chemotherapeutic agents and subsequent sensitization of resistant cancer cells.[4] The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on strategies to overcome multidrug resistance in cancer therapy. While this compound itself has not progressed to clinical trials for cancer treatment due to pharmacokinetic issues, the findings from studies on this compound provide valuable insights into the development of new and more effective MDR modulators.[1]

References

- 1. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multidrug resistance and its reversal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

A Technical Guide to Structural Analogues of Lapatinib: Focus on GW2974

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of structural analogues of lapatinib, with a particular focus on the potent dual EGFR/HER2 inhibitor, GW2974. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction to Lapatinib and its Analogues

Lapatinib is an orally active small-molecule inhibitor of both the epidermal growth factor receptor (EGFR, or ErbB1) and the human epidermal growth factor receptor 2 (HER2, or ErbB2) tyrosine kinases.[1] By targeting these key drivers of cell proliferation and survival, lapatinib has become an important therapeutic agent in the treatment of HER2-positive breast cancer.[1][2] The success of lapatinib has spurred the development of structural analogues with potentially improved potency, selectivity, or pharmacokinetic profiles. One such analogue that has garnered significant interest is this compound, a potent dual inhibitor of EGFR and HER2.[3] This guide will delve into the specifics of this compound and other notable analogues, providing a technical foundation for further research and development.

Core Compound Profile: this compound

This compound is a quinazoline derivative and a structural analogue of lapatinib that has demonstrated potent inhibitory activity against both EGFR and HER2.[4] It has been investigated for its potential therapeutic effects in various cancers, particularly glioblastoma multiforme (GBM) and breast cancer.[3][4]

Mechanism of Action

Similar to lapatinib, this compound functions as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of EGFR and HER2.[1][5] By binding to the ATP-binding pocket of these receptors, this compound prevents their autophosphorylation and subsequent activation of downstream signaling pathways.[1][5] This blockade of signal transduction ultimately leads to the inhibition of tumor cell growth and proliferation.[3]

Signaling Pathways

The inhibition of EGFR and HER2 by this compound disrupts two major downstream signaling cascades crucial for cancer cell survival and proliferation: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[6][7][8] Constitutive activation of these pathways is a hallmark of many cancers and is associated with tumor progression and resistance to therapy.[6] The diagram below illustrates the points of inhibition by this compound within these critical signaling networks.

Quantitative Data Summary

The potency of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound and provide a comparison with lapatinib and other analogues.

In Vitro Inhibitory Activity of this compound

| Target | IC50 (μM) | Assay Type | Reference |

| EGFR | 0.007 | Kinase Assay | [3] |

| HER2 | 0.016 | Kinase Assay | [3] |

In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | Effect | Concentration (μM) | Duration (h) | Reference |

| U87MG | Glioblastoma | Cytotoxicity | ≥ 10 | 3 | [3] |

| U251MG | Glioblastoma | Proliferation Inhibition | 0.5 - 5 | 24 | [3] |

| BT474 | Breast Cancer | Growth Inhibition | 0.001 - 100 | 24 | [3] |

| HN5 | Head and Neck Cancer | Growth Inhibition | 0.001 - 100 | 24 | [3] |

| N87 | Gastric Cancer | Growth Inhibition | 0.001 - 100 | 24 | [3] |

In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage | Effect | Reference |

| GBM Xenograft | Glioblastoma | 30 mg/kg (p.o., daily) | Inhibition of tumor growth, invasion, and angiogenesis | [3] |

| CD-1 Nude Mice (HN5) | Head and Neck Cancer | 10-30 mg/kg (p.o., twice daily) | Dose-dependent tumor growth inhibition | [3] |

| C.B-17 SCID Mice (BT474) | Breast Cancer | 10-30 mg/kg (p.o., twice daily) | Dose-dependent tumor growth inhibition | [3] |

Note: p.o. refers to oral gavage.

Comparative In Vitro Activity of Lapatinib and Analogues

| Compound | Target | IC50 (nM) | Reference |

| Lapatinib | EGFR | 10.2 | [9] |

| HER2 | 9.8 | [9] | |

| This compound | EGFR | 7 | [3] |

| HER2 | 16 | [3] | |

| Compound 6j | EGFR | 1.8 | [10][11] |

| HER2 | 87.8 | [10][11] |

Other Notable Structural Analogues

GW583340

GW583340 is another structural analogue of lapatinib with dual EGFR/HER2 kinase inhibitory activity.[4] Studies have shown that both GW583340 and this compound can reverse multidrug resistance in cancer cells by inhibiting the function of ABCB1 and ABCG2 drug transporters.[4][12]

Compound 6j

A series of novel lapatinib derivatives incorporating a 4-anilinoquinazoline and an imidazole scaffold were synthesized and evaluated for their EGFR/HER2 inhibitory activity.[10][11] Among these, compound 6j demonstrated particularly potent inhibition of EGFR with an IC50 of 1.8 nM and strong inhibition of HER2 with an IC50 of 87.8 nM.[10][11] This compound was found to be more potent than lapatinib against EGFR.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of lapatinib analogues like this compound.

Kinase Inhibition Assay (Determination of IC50)

Objective: To determine the concentration of an inhibitor (e.g., this compound) that reduces the enzymatic activity of a purified kinase (e.g., EGFR, HER2) by 50%.

Materials:

-

Purified recombinant EGFR or HER2 kinase domain

-

Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

ATP (adenosine triphosphate)

-

Substrate peptide (e.g., a poly-Glu-Tyr peptide)

-

Test compound (this compound) at various concentrations

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.

-

In a 96-well plate, add the kinase, the substrate peptide, and the test compound at different concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection method.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines and determine the concentration that inhibits cell viability by 50% (IC50).

Materials:

-

Cancer cell line (e.g., U87MG, BT474)

-

Complete cell culture medium

-

Test compound (this compound) at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Western Blot Analysis

Objective: To determine the effect of a compound on the phosphorylation status of target proteins (EGFR, HER2) and downstream signaling molecules (Akt, ERK).

Materials:

-

Cancer cell line

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody overnight at 4°C.

-

Wash the membrane and incubate with a secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound and other structural analogues of lapatinib represent a promising avenue for the development of novel anticancer therapies. As potent dual inhibitors of EGFR and HER2, these compounds have demonstrated significant activity in preclinical models of various cancers. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working in this area. Further investigation into the structure-activity relationships, pharmacokinetic properties, and resistance mechanisms of these analogues will be crucial for their successful translation into clinical practice.

References

- 1. Lapatinib - Wikipedia [en.wikipedia.org]

- 2. Lapatinib: a small-molecule inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor-2 tyrosine kinases used in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The research on lapatinib in autophagy, cell cycle arrest and epithelial to mesenchymal transition via Wnt/ErK/PI3K-AKT signaling pathway in human cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LAPATINIB (PD003505, BCFGMOOMADDAQU-UHFFFAOYSA-N) [probes-drugs.org]

- 10. mdpi.com [mdpi.com]

- 11. pure.dongguk.edu [pure.dongguk.edu]

- 12. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of GW2974 (Lapatinib) in Cardiac Cell Viability: A Technical Overview

For Immediate Release

A comprehensive analysis of the HER2/EGFR tyrosine kinase inhibitor GW2974, also known as Lapatinib, reveals a complex and context-dependent impact on cardiac cells. While a seminal study highlights a unique cardioprotective mechanism through the activation of AMP-activated protein kinase (AMPK), a larger body of evidence points towards a significant risk of cardiotoxicity, particularly in combination with other chemotherapeutic agents. This technical guide provides an in-depth review of the available data, experimental methodologies, and the signaling pathways governing these opposing effects, offering a critical resource for researchers and drug development professionals in the field of cardio-oncology.

Executive Summary

This compound (Lapatinib) is a potent dual inhibitor of human epidermal growth factor receptor 2 (HER2) and the epidermal growth factor receptor (EGFR). Its role in cancer therapy is well-established; however, its effects on cardiac tissue are multifaceted and present a significant area of investigation. This document synthesizes the current understanding of this compound's cardiac activity, focusing on both its reported protective and toxic properties. A pivotal study by Spector et al. (2007) proposes a cardioprotective pathway where this compound activates AMPK, a key regulator of cellular energy homeostasis, thereby protecting cardiomyocytes from TNFα-induced apoptosis. In stark contrast, numerous other studies demonstrate that Lapatinib can exacerbate cardiotoxicity, especially when co-administered with doxorubicin, through mechanisms involving the inhibition of the pro-survival PI3K/Akt pathway and the upregulation of inducible nitric oxide synthase (iNOS). This guide presents the quantitative data from these studies in a structured format, details the experimental protocols employed, and provides visual representations of the key signaling pathways to elucidate these divergent cellular responses.

Cardioprotective Activity of this compound via AMP-Activated Protein Kinase (AMPK) Activation

A study published in the Proceedings of the National Academy of Sciences by Spector et al. (2007) demonstrated that this compound, unlike the HER2-targeting antibody trastuzumab, can initiate a metabolic stress response in human cardiomyocytes that confers protection against apoptosis.[1]

Quantitative Data on Cardioprotective Effects

The protective effect of this compound was quantified by assessing its ability to shield human cardiomyocytes from cell death induced by tumor necrosis factor-alpha (TNFα).

| Treatment Group | Condition | Outcome | Reference |

| Human Cardiomyocytes | TNFα-induced apoptosis | This compound protects against cell death | [1] |

| Rodent Myocardium | In vivo treatment | This compound stimulates fatty acid oxidation | [1] |

Experimental Protocol: Assessment of this compound-Mediated Cardioprotection

The following methodology was employed to evaluate the protective effects of this compound on cardiomyocytes:

-

Cell Culture: Human cardiomyocytes were cultured under standard conditions.

-

Induction of Apoptosis: Cardiomyocyte apoptosis was induced by treatment with TNFα.

-

Treatment: Cells were co-treated with TNFα and this compound.

-

Assessment of Cell Death: The extent of apoptosis was quantified to determine the protective effect of this compound.

-

In Vivo Studies: Rodents were treated with this compound to assess the impact on myocardial fatty acid oxidation.

-

Mechanistic Studies: Calcium chelation and siRNA-mediated knockdown of AMPK were used to confirm the signaling pathway. Inhibition of AMPK was also performed to verify its role in cardiomyocyte survival.[1]

Signaling Pathway: this compound-Induced Cardioprotection

The proposed mechanism involves the activation of AMPK by this compound, which in turn stimulates fatty acid oxidation in a calcium-dependent manner, leading to a protective metabolic stress response.

Caption: this compound protective signaling pathway in cardiomyocytes.

Cardiotoxic Effects of this compound (Lapatinib)

Contrary to the protective effects described above, a significant body of research indicates that this compound (Lapatinib) can induce or exacerbate cardiac damage, particularly when used in combination with anthracyclines like doxorubicin.

Quantitative Data on Cardiotoxic Effects

The cardiotoxicity of Lapatinib has been demonstrated in various in vitro and in vivo models.

| Cell/Animal Model | Treatment | Key Findings | Reference |

| Neonatal Rat Cardiac Myocytes | Lapatinib + Doxorubicin | Greatly potentiated doxorubicin-induced myocyte damage | [2] |

| Human iPSC-derived Cardiomyocytes | Lapatinib + Doxorubicin | Synergistic increase in apoptosis; increased iNOS expression | [3][4] |

| Mice | Lapatinib + Doxorubicin | Attenuated myocardial apoptosis and systolic dysfunction with iNOS inhibitor | [3] |

Experimental Protocol: Assessment of Lapatinib-Induced Cardiotoxicity

Methodologies to evaluate the cardiotoxic effects of Lapatinib typically involve:

-

Cell Culture: Use of primary neonatal rat cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

-

Drug Treatment: Cells are treated with Lapatinib alone or in combination with doxorubicin at varying concentrations and durations.

-

Assessment of Cell Viability and Apoptosis: Cell damage and apoptosis are quantified using standard assays.

-

Measurement of Signaling Molecules: Western blotting and other molecular biology techniques are used to measure the expression and phosphorylation status of key proteins in the PI3K/Akt and iNOS pathways.

-

In Vivo Models: Murine models are often used to assess the in vivo effects of Lapatinib and doxorubicin on cardiac function and histology.

Signaling Pathways in Lapatinib-Induced Cardiotoxicity

Two primary pathways have been implicated in the cardiotoxic effects of Lapatinib:

-

Inhibition of PI3K/Akt Signaling: The PI3K/Akt pathway is a critical pro-survival signaling cascade in cardiomyocytes. Inhibition of this pathway by Lapatinib can lead to increased apoptosis.

-

Upregulation of iNOS: The combination of Lapatinib and doxorubicin has been shown to synergistically increase the expression of inducible nitric oxide synthase (iNOS), leading to increased nitric oxide production and subsequent cardiomyocyte apoptosis.

Caption: Cardiotoxic signaling pathways of this compound (Lapatinib).

Experimental Workflow Overview